molecular formula C7H4N2O3 B6247670 5-(-lambda5-diazynylidene)-6-oxocyclohexa-1,3-diene-1-carboxylic acid CAS No. 118-98-9

5-(-lambda5-diazynylidene)-6-oxocyclohexa-1,3-diene-1-carboxylic acid

Cat. No.: B6247670
CAS No.: 118-98-9
M. Wt: 164.1
InChI Key:
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Description

5-(-lambda5-diazynylidene)-6-oxocyclohexa-1,3-diene-1-carboxylic acid is a complex organic compound with significant interest in various scientific fields This compound is known for its unique structure, which includes a diazene group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(-lambda5-diazynylidene)-6-oxocyclohexa-1,3-diene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-(-lambda5-diazynylidene)-6-oxocyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(-lambda5-diazynylidene)-6-oxocyclohexa-1,3-diene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(-lambda5-diazynylidene)-6-oxocyclohexa-1,3-diene-1-carboxylic acid involves its interaction with specific molecular targets. The diazene group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: Similar in having a carboxylic acid group but lacks the diazene group.

    Salicylic acid: Contains both a hydroxyl and a carboxylic acid group, used in medicinal chemistry.

    Phthalic acid: Contains two carboxylic acid groups, used in polymer production.

Uniqueness

5-(-lambda5-diazynylidene)-6-oxocyclohexa-1,3-diene-1-carboxylic acid is unique due to its diazene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

118-98-9

Molecular Formula

C7H4N2O3

Molecular Weight

164.1

Purity

94

Origin of Product

United States

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